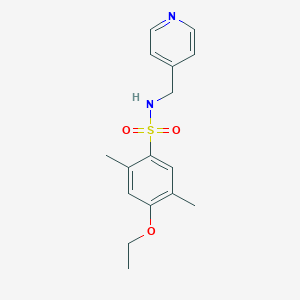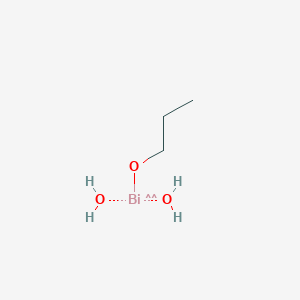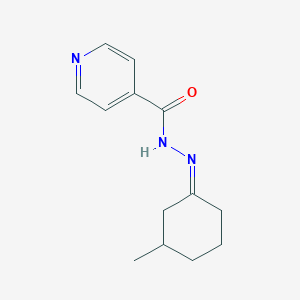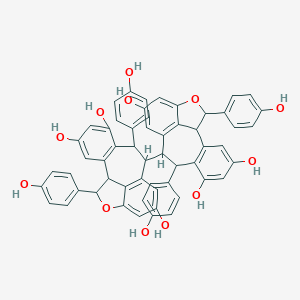
Hopeaphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohopeaphenol belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Isothis compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isothis compound is primarily located in the membrane (predicted from logP). Outside of the human body, isothis compound can be found in alcoholic beverages and fruits. This makes isothis compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Hopeaphenol, a naturally occurring plant polyphenol, has demonstrated significant antioxidant activity. Studies have shown that it exhibits notable free radical scavenging activities, including against DPPH, superoxide anion, and hydrogen peroxide radicals. Its effectiveness as a natural antioxidant suggests potential use as a food preservative or in nutraceuticals (Subramanian, Raj, Manigandan, & Elangovan, 2015).
Inhibiting Bacterial Virulence
This compound has been identified as an inhibitor of Type III secretion systems (T3SSs) in several gram-negative pathogens, including Yersinia pseudotuberculosis and Pseudomonas aeruginosa. This discovery is crucial, as these systems are key factors in bacterial virulence. The potential of this compound in reducing bacterial virulence suggests its utility in developing novel antimicrobial strategies (Zetterström et al., 2013).
Antimicrobial and Cytotoxic Effects
This compound has displayed antimicrobial activity against certain strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium smegmatis. Additionally, it has shown cytotoxic properties against various cancer cell lines, suggesting its potential in cancer therapy and antimicrobial applications (Zgoda-Pols, Freyer, Killmer, & Porter, 2002).
Oral Health Benefits
This compound has been studied for its effects on the dental caries pathogen Streptococcus mutans. It exhibited inhibitory effects on acid production and lethal effects on the bacteria, suggesting its utility in oral care products (Huy & Phan Tuấn Nghĩa, 2014).
Propiedades
Número CAS |
17912-85-5 |
|---|---|
Fórmula molecular |
C56H42O12 |
Peso molecular |
906.9 g/mol |
Nombre IUPAC |
8,16-bis(4-hydroxyphenyl)-9-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H |
Clave InChI |
YQQUILZPDYJDQJ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4C([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@H](C8=C(C=C(C=C8O)O)C9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Sinónimos |
(-)-HOPEAPHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


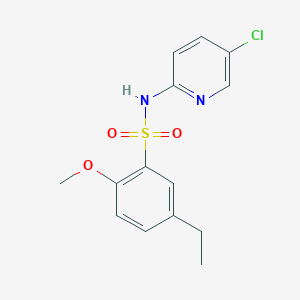
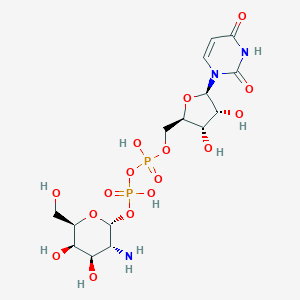
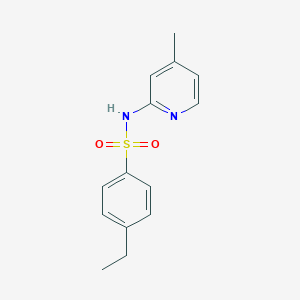
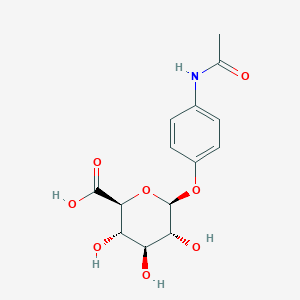
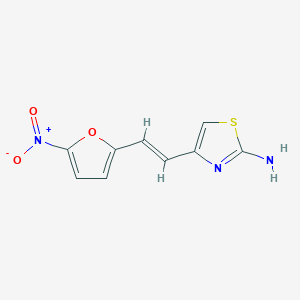
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
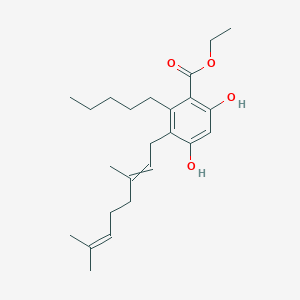
![1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE](/img/structure/B230842.png)
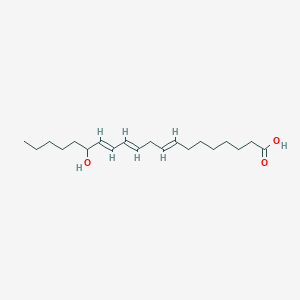

![(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one](/img/structure/B230851.png)
